N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide
Description
N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide is a glycinamide derivative characterized by its dual aromatic substitution: an isoquinolin-6-yl group and a 3-(phenylsulfanyl)phenyl moiety. The phenylsulfanyl group introduces a thioether linkage, which may influence lipophilicity and redox activity, while the isoquinoline moiety provides a planar heterocyclic framework for π-π stacking interactions .
Properties
CAS No. |
920513-39-9 |
|---|---|
Molecular Formula |
C23H19N3OS |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(3-phenylsulfanylanilino)acetamide |
InChI |
InChI=1S/C23H19N3OS/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27) |
InChI Key |
PAKWDIGGKIVQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Thioether Formation: The phenylthio group can be introduced via a nucleophilic substitution reaction where a phenylthiol reacts with a halogenated aromatic compound.
Amide Bond Formation: The final step involves coupling the isoquinoline derivative with the phenylthio-substituted aromatic amine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of N-hydroxysuccinimide to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA or interact with enzyme active sites, while the phenylthio group may enhance binding affinity through hydrophobic interactions. The amide linkage provides stability and rigidity to the molecule, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Features
The compound shares structural similarities with other glycinamide derivatives, particularly those with aromatic substitutions. Below is a comparative analysis based on available evidence:
Detailed Analysis
Functional Group Comparison Thioether vs. Sulfonyl Groups: The target compound’s phenylsulfanyl group (C-S-C) differs from the phenylsulfonyl group (C-SO₂-C) in N-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. Isoquinoline vs. Nitro/Methoxy Substitutions: The isoquinoline moiety in the target compound offers a rigid, planar structure for binding to hydrophobic enzyme pockets, whereas the nitro and methoxy groups in the analogue could modulate electron density and hydrogen-bonding interactions .
Synthetic and Industrial Relevance
- Unlike 3-chloro-N-phenyl-phthalimide (used in polymer synthesis), the target compound and its glycinamide analogues are more likely designed for biological applications. The phthalimide derivative’s industrial utility contrasts with the glycinamide derivatives’ focus on drug discovery .
Biological Activity Inference The isoquinoline scaffold is prevalent in kinase inhibitors (e.g., topoisomerase inhibitors), suggesting the target compound may interact with ATP-binding domains. In contrast, the nitro group in the analogue could act as a prodrug moiety, activated under reductive conditions .
Biological Activity
N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H17N3O
- Molecular Weight : 293.35 g/mol
- IUPAC Name : this compound
This structure features an isoquinoline moiety linked to a phenylsulfanyl group and a glycinamide component, which may contribute to its biological properties.
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain phenylsulfonamino derivatives can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer progression.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A549 | 5.0 | PI3K/mTOR inhibition |
| Compound 2 | HCT-116 | 7.5 | Induction of apoptosis |
| Compound 3 | U-87 MG | 4.0 | Inhibition of cell cycle progression |
These findings suggest that this compound may have similar capabilities, warranting further investigation into its specific effects on cancer cell lines.
Neuroprotective Effects
In addition to its anticancer properties, the compound has been studied for its neuroprotective effects. Research indicates that certain phenylglycinamide derivatives can modulate TRPV1 channels, which are involved in pain perception and neuroinflammation.
Case Study: Neuroprotective Properties
A study conducted on a series of phenylglycinamide derivatives found that compounds exhibiting TRPV1 antagonism showed significant efficacy in reducing seizure activity in animal models. The most potent compounds demonstrated:
- ED50 values :
- 89.7 mg/kg (maximal electroshock test)
- 29.9 mg/kg (6 Hz seizure model)
These results highlight the potential for this compound as a candidate for further development in treating epilepsy and other neurological disorders.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- PI3K/AKT/mTOR Pathway Inhibition : This pathway is often dysregulated in cancer, leading to uncontrolled cell growth.
- TRPV1 Modulation : By acting on TRPV1 channels, the compound may help alleviate pain and reduce neuroinflammation.
- Induction of Apoptosis : Certain derivatives have shown the ability to trigger programmed cell death in cancer cells.
Q & A
Q. What are the primary synthetic routes for N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide, and what intermediates are critical?
The synthesis typically involves cyclocondensation of isoquinoline derivatives with sulfanyl-containing phenyl precursors. Key intermediates include functionalized isoquinoline cores and phenylsulfanyl-aniline derivatives. Reactions may employ nucleophilic substitution or coupling (e.g., Buchwald-Hartwig) to introduce the sulfanyl group. Purification often uses column chromatography, with intermediates validated via -NMR and LC-MS .
Q. How is the crystal structure of this compound determined, and which software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. SHELX’s robustness in small-molecule refinement ensures high precision, even with twinned or high-resolution data .
Q. Which analytical techniques are most effective for assessing purity and structural integrity?
- HPLC : Quantifies purity (>95% threshold) using reverse-phase C18 columns.
- NMR : - and -NMR confirm functional groups (e.g., sulfanyl, glycinamide).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm).
- Elemental Analysis : Confirms C, H, N, S percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenylsulfanyl group influence conformational stability?
Density functional theory (DFT) and IR spectroscopy reveal that electron-withdrawing groups (e.g., -NO) stabilize quasi-equatorial conformers via hyperconjugation, while electron-donating groups (e.g., -OMe) favor axial orientations. Natural bond orbital (NBO) analysis quantifies orbital interactions, such as σ→σ* stabilization in the sulfanyl linkage .
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?
SHELXL’s TWIN and BASF commands address twinning by modeling twin domains. For disorder, PART and SUMP restraints partition occupancy ratios. High-resolution data (>1.0 Å) improve anisotropic refinement, while Hirshfeld surface analysis identifies weak interactions masking disorder .
Q. What role does the phenylsulfanyl moiety play in target binding, and how is this studied?
The sulfanyl group enhances hydrophobic interactions and π-stacking. Binding assays (e.g., SPR, ITC) quantify affinity, while molecular docking (AutoDock Vina) maps binding poses. Competitive inhibition studies with thiol-blocking agents (e.g., N-ethylmaleimide) confirm sulfanyl’s role .
Q. What challenges arise in enantioselective synthesis, and how are they mitigated?
Racemization at the glycinamide nitrogen is a key issue. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-phosphoric acids) enforce stereocontrol. Chiral HPLC (Daicel columns) or VCD spectroscopy validates enantiopurity (>98% ee) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity through substituent variation?
Systematic substitution at the phenylsulfanyl (e.g., -Cl, -CF, -OMe) and glycinamide moieties is guided by computational ADMET profiling. In vitro assays (e.g., enzyme inhibition, cytotoxicity) prioritize derivatives with balanced potency and solubility. QSAR models (CoMFA, CoMSIA) predict activity cliffs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
